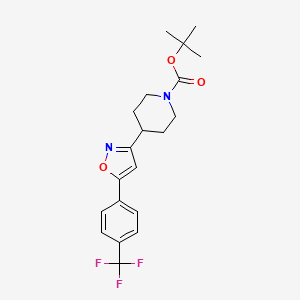

N-Boc 4-(5-(4-(trifluoromethyl)phenyl) isoxazol-3-YL)piperidine

描述

Chemical Nomenclature and Identification Systems

The compound’s systematic name reflects its structural components:

- Boc (tert-butoxycarbonyl) : A protecting group for the piperidine nitrogen.

- 4-(5-(4-(Trifluoromethyl)phenyl)isoxazol-3-yl) : A trifluoromethyl-substituted phenyl group attached to the 5-position of an isoxazole ring, which is further linked to the 4-position of piperidine.

| Identifier | Value |

|---|---|

| CAS Number | 1033194-50-1 |

| Molecular Formula | C₂₀H₂₃F₃N₂O₃ |

| Molecular Weight | 396.4 g/mol |

| PubChem CID | Not explicitly listed in sources |

| Suppliers | Santa Cruz Biotechnology, Amadis Chemical |

The absence of a PubChem CID in available sources suggests limited public domain data, consistent with its specialized use as a research intermediate.

Structural Characteristics of the Trifluoromethylated Isoxazole-Piperidine Framework

The compound’s architecture comprises two critical motifs:

- Trifluoromethylated Isoxazole :

- The isoxazole ring (five-membered, containing one oxygen and one nitrogen) is electron-deficient due to the trifluoromethyl group’s strong inductive effect.

- The 4-(trifluoromethyl)phenyl substituent enhances lipophilicity and stability, crucial for bioavailability in drug design[10

属性

IUPAC Name |

tert-butyl 4-[5-[4-(trifluoromethyl)phenyl]-1,2-oxazol-3-yl]piperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23F3N2O3/c1-19(2,3)27-18(26)25-10-8-13(9-11-25)16-12-17(28-24-16)14-4-6-15(7-5-14)20(21,22)23/h4-7,12-13H,8-11H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYMDTZIOKWFEIJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)C2=NOC(=C2)C3=CC=C(C=C3)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23F3N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

396.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

N-Boc 4-(5-(4-(trifluoromethyl)phenyl)isoxazol-3-yl)piperidine is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities. This article reviews its biological properties, including pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound can be described by the following chemical formula:

It features a piperidine ring substituted with an isoxazole moiety and a trifluoromethyl phenyl group. The presence of the trifluoromethyl group enhances lipophilicity and may influence receptor interactions, making it a candidate for various pharmacological applications.

Antitumor Activity

Research indicates that compounds with similar structural motifs exhibit notable antitumor properties. For instance, isoxazole derivatives have been shown to inhibit various cancer cell lines through mechanisms involving apoptosis induction and cell cycle arrest. A study on related compounds demonstrated significant activity against BRAF(V600E) mutations, which are prevalent in melanoma .

Table 1: Summary of Antitumor Activities of Isoxazole Derivatives

| Compound | Target | IC50 (μM) | Mechanism of Action |

|---|---|---|---|

| Isoxazole Derivative A | BRAF(V600E) | 0.5 | Apoptosis induction |

| Isoxazole Derivative B | EGFR | 1.2 | Cell cycle arrest |

| N-Boc 4-(5-(4-(trifluoromethyl)phenyl)isoxazol-3-YL)piperidine | TBD | TBD | TBD |

Anti-inflammatory Activity

The anti-inflammatory potential of similar piperidine derivatives has been documented, with several studies highlighting their ability to inhibit pro-inflammatory cytokines such as TNF-α and IL-6. The trifluoromethyl group may contribute to enhanced interactions with inflammatory pathways, making these compounds promising candidates for treating inflammatory diseases.

Structure-Activity Relationships (SAR)

The SAR studies indicate that modifications on the piperidine and isoxazole rings significantly impact biological activity. For example, the introduction of electron-withdrawing groups like trifluoromethyl enhances potency against specific targets due to increased electron density at critical binding sites.

Case Studies

- In Vitro Studies : A series of isoxazole derivatives were synthesized and evaluated for their inhibitory effects on cancer cell lines. The results indicated that the presence of a trifluoromethyl group correlated with increased cytotoxicity in breast cancer models .

- Combination Therapy : Research has explored the synergistic effects of combining N-Boc 4-(5-(4-(trifluoromethyl)phenyl)isoxazol-3-YL)piperidine with established chemotherapeutics like doxorubicin. Preliminary data suggest enhanced efficacy in resistant cancer cell lines, warranting further investigation into combination regimens .

相似化合物的比较

Structural Analog 1: 1-(4-Fluorobenzoyl)-N-(5-methyl-1,2-oxazol-3-yl)piperidine-4-carboxamide

Key Differences :

- Piperidine Modification : The Boc group is replaced with a 4-fluorobenzoyl group at the nitrogen.

- Isoxazole Substituent : A 5-methyl group on the isoxazole instead of the trifluoromethylphenyl group.

- Additional Functionalization : A carboxamide linkage connects the piperidine to the 5-methylisoxazole.

Implications :

Structural Analog 2: N-(Pyridin-3-ylmethyl)-4-(5-(4-(Trifluoromethyl)phenyl)isoxazol-3-yl)aniline

Key Differences :

- Piperidine Replacement : The piperidine core is substituted with an aniline moiety .

- Functional Group : A pyridin-3-ylmethyl group is appended to the aniline nitrogen.

Implications :

- Synthesis challenges are evident, as this compound was reported with a 16% yield under optimized conditions .

Comparative Analysis

Physicochemical Properties

准备方法

Synthesis of Isoxazole Core via 1,3-Dipolar Cycloaddition

A key intermediate in the synthesis is formed by a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkynyl bromide, yielding the isoxazole ring system. This step is critical for constructing the trisubstituted isoxazole scaffold that forms the backbone of the target compound.

- Reagents: Nitrile oxide, alkynyl bromide

- Conditions: As reported, typically mild conditions compatible with sensitive functional groups

- Outcome: Formation of a brominated isoxazole intermediate suitable for further functionalization.

Selective Reduction of Ester to Alcohol

Selective reduction of an ethyl ester group to the corresponding alcohol is performed using diisobutylaluminum hydride (DIBAL), which preserves the Boc protecting group, unlike harsher reducing agents such as lithium aluminum hydride.

- Reagent: DIBAL

- Conditions: Controlled temperature to avoid Boc cleavage

- Outcome: Intermediate with reduced ester functionality, ready for further derivatization.

Preparation of Boc-Protected 4-Bromopiperidine Intermediate

The Boc-protected 4-bromopiperidine, a precursor to the piperidine moiety, is synthesized by reacting 4-bromopiperidine hydrobromide salt with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as N,N-diisopropylethylamine or triethylamine.

- Solvent: Dichloromethane (DCM) or tetrahydrofuran (THF)

- Temperature: 0°C to room temperature

- Time: 18 to 48 hours depending on conditions

- Yield: Quantitative to high yields (up to 100% in some conditions)

- Purification: Washing with aqueous HCl and brine, drying, and concentration.

Coupling of Piperidine Intermediate with Isoxazole Core

The Boc-protected piperidine intermediate is coupled with the isoxazole core, often via nucleophilic substitution or cross-coupling reactions, to form the final target compound.

Summary of Key Reaction Parameters and Yields

| Step | Reaction Type | Reagents/Conditions | Yield | Notes |

|---|---|---|---|---|

| 1 | 1,3-Dipolar cycloaddition | Nitrile oxide + alkynyl bromide | Moderate | Formation of brominated isoxazole core |

| 2 | Suzuki cross-coupling | Boc-piperidine boronate ester, Pd(dppf) catalyst, base | Good | Maintains Boc protection |

| 3 | Selective reduction | DIBAL, low temperature | Good | Preserves Boc group |

| 4 | Boc protection of 4-bromopiperidine | Boc2O, base (DIPEA or TEA), DCM or THF, 0–20°C, 18–48 h | Quantitative to 100% | Key intermediate synthesis |

| 5 | Coupling to form final compound | Nucleophilic substitution or cross-coupling | Variable | Final assembly step |

Research Findings and Optimization Notes

- The use of dppf palladium catalyst in Suzuki coupling is critical for maintaining the Boc group integrity and achieving acceptable yields, contrasting with tetrakis palladium catalysts which led to Boc deprotection.

- DIBAL is preferred over LiAlH4 for selective ester reduction to avoid loss of the Boc protecting group.

- Boc protection of 4-bromopiperidine hydrobromide salt is efficiently achieved in DCM or THF with bases such as DIPEA or triethylamine, with reaction times ranging from 18 to 48 hours at low temperatures.

- The synthetic route allows for the introduction of various substituents on the isoxazole ring, enabling structure-activity relationship (SAR) studies for medicinal chemistry optimization.

- The overall synthetic strategy balances functional group tolerance, protecting group stability, and reaction efficiency to provide a practical route to the target compound.

常见问题

Basic: What synthetic strategies are recommended for optimizing the synthesis of N-Boc-4-(5-(4-(trifluoromethyl)phenyl)isoxazol-3-yl)piperidine?

Methodological Answer:

The synthesis typically involves coupling a functionalized isoxazole moiety to a Boc-protected piperidine scaffold. Key steps include:

- Cu(I)-catalyzed cycloaddition for isoxazole formation, as demonstrated in piperidine-triazole derivatives (e.g., using phenylacetylene and CuI in THF/acetone under reflux) .

- Boc protection/deprotection to preserve the piperidine amine during subsequent reactions. Standard Boc protocols involve using di-tert-butyl dicarbonate in dichloromethane with a base like DMAP .

- Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate intermediates.

Basic: What analytical methods are suitable for characterizing this compound and confirming its purity?

Methodological Answer:

A multi-technique approach is essential:

- HPLC : Use a C18 column with a mobile phase of acetonitrile/water (pH adjusted to 6.5 with ammonium acetate) for purity assessment .

- FTIR : Confirm functional groups (e.g., Boc carbonyl stretch ~1670 cm⁻¹, isoxazole C=N/C-O bands ~1600 cm⁻¹) .

- NMR : ¹H/¹³C NMR to verify regiochemistry (e.g., distinguishing isoxazole C3 vs. C5 substitution) .

- Mass spectrometry (HRMS) : Validate molecular weight (e.g., ESI+ for [M+H⁺] ion).

Advanced: How do structural modifications to the piperidine or isoxazole moieties impact biological activity or receptor binding?

Methodological Answer:

- Piperidine bioisosteres : Replacing the piperidine with uncharged analogs (e.g., hydroxymethylisoxazole) can maintain receptor affinity (e.g., P2Y14R IC₅₀ = 15 nM) while improving pharmacokinetics. Molecular docking suggests interactions with extracellular loops .

- Isoxazole substitutions : Fluorine or trifluoromethyl groups enhance metabolic stability and hydrophobic interactions. For example, 4-(trifluoromethyl)phenyl groups improve target engagement in antiviral analogs .

- SAR workflow : Synthesize derivatives > screen in vitro > validate with computational dynamics (e.g., AMBER for binding stability) .

Advanced: What computational approaches are used to model interactions between this compound and biological targets?

Methodological Answer:

- Molecular docking (AutoDock/Vina) : Predict binding poses using receptor crystal structures (e.g., P2Y14R extracellular loops).

- MD simulations (GROMACS) : Assess stability of ligand-receptor complexes over 100 ns trajectories.

- Free-energy calculations (MM/PBSA) : Quantify binding affinities for SAR refinement .

Advanced: How can researchers evaluate the biological activity of this compound in antimicrobial or anticancer assays?

Methodological Answer:

- Antimicrobial screening : Use standardized microdilution assays (CLSI guidelines) against S. aureus (ATCC 25923) and E. coli (ATCC 25922). Isoxazole derivatives show MICs ≤ 25 µg/mL in similar scaffolds .

- Anticancer assays : Test cytotoxicity via MTT assays on cancer cell lines (e.g., HeLa, MCF-7). Piperidine-linked trifluoromethyl compounds often exhibit IC₅₀ values < 10 µM .

Advanced: What strategies resolve contradictions in reported biological data for structurally related compounds?

Methodological Answer:

- Control standardization : Ensure consistent assay conditions (e.g., cell passage number, serum concentration).

- Metabolic stability testing : Compare hepatic microsome half-lives to rule out pharmacokinetic variability.

- Orthogonal assays : Validate hits in dual platforms (e.g., fluorescence polarization + SPR) .

Advanced: How is X-ray crystallography applied to confirm the structure of this compound?

Methodological Answer:

- Crystallization : Grow single crystals via vapor diffusion (e.g., DMSO/water).

- Data collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 298 K.

- Refinement : Solve structures with SHELX-97; validate with R-factors < 0.06. Example: Piperidine-benzoxazole derivatives show planar isoxazole rings with dihedral angles < 5° relative to phenyl groups .

Basic: What are the recommended storage conditions to ensure compound stability?

Methodological Answer:

- Temperature : Store at -20°C under inert gas (argon).

- Solubility : Dissolve in anhydrous DMSO (10 mM aliquots) to prevent hydrolysis.

- Monitoring : Reassay purity via HPLC every 6 months; discard if degradation >5% .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。